2-(4-tert-butylphenyl)propanal

Catalog No.
S6443400
CAS No.
61307-73-1
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-tert-butylphenyl)propanal

CAS Number

61307-73-1

Product Name

2-(4-tert-butylphenyl)propanal

IUPAC Name

2-(4-tert-butylphenyl)propanal

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-10H,1-4H3

InChI Key

SNOVXNPIRUDJNG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)C(C)(C)C

2-(4-tert-butylphenyl)propanal, commonly known as Bourgeonal, is an aromatic aldehyde characterized by its floral, watery, and green scent reminiscent of lily of the valley. Its chemical formula is C₁₃H₁₈O, with a molecular weight of approximately 190.28 g/mol. This compound appears as a pale yellow liquid at room temperature and has a boiling point of 207°C and a melting point of -11°C . Bourgeonal is notable for its use in the fragrance industry, where it serves as a key ingredient in perfumes and personal care products.

Bourgeonal undergoes various chemical transformations typical of aldehydes. It can participate in:

  • Aldol Reactions: Involves the condensation of 4-tert-butylbenzaldehyde with acetaldehyde to form an intermediate product, followed by hydrogenation to yield Bourgeonal .
  • Hydrogenation: Converts aldehydes into alcohols; Bourgeonal can be hydrogenated into 4-tert-butylcinnamaldehyde.
  • Formation of Schiff Bases: Reaction with amines can lead to the formation of imines or Schiff bases, which are often utilized in fragrance chemistry .

Bourgeonal exhibits significant biological activity, particularly as a chemo-attractant for human spermatozoa. It activates the olfactory receptor OR1D2, which enhances sperm motility by opening calcium ion channels, effectively guiding sperm towards the ovum during fertilization . This unique property suggests an evolutionary role in sexual selection, as males have been found to possess a higher sensitivity to Bourgeonal than females due to increased expression of the receptor in both olfactory and non-olfactory tissues .

The synthesis of 2-(4-tert-butylphenyl)propanal can be achieved through several methods:

  • Mixed Aldol Reaction: This involves reacting 4-tert-butylbenzaldehyde with acetaldehyde, followed by hydrogenation of the resulting product .
  • Alkylation Method: Tert-butylbenzene can be alkylated with propanal (often in its acetal form), producing Bourgeonal through subsequent reactions .
  • Electrochemical Synthesis: A process involving electrolysis of tert-butyltoluene under specific conditions can yield high-purity Bourgeonal .

Bourgeonal is primarily used in the fragrance industry due to its appealing scent profile. Its applications include:

  • Perfumes: Employed in various fragrance formulations for its floral notes.
  • Personal Care Products: Incorporated into shampoos, conditioners, and lotions.
  • Household Products: Used in fabric conditioners and cleaning products for its pleasant aroma .

Research has shown that Bourgeonal interacts with olfactory receptors, particularly OR1D2. This interaction not only enhances sperm motility but also suggests potential implications for reproductive biology and pheromone signaling. Studies indicate that prolonged exposure may lead to dermal sensitization and systemic toxicity, highlighting the need for careful regulation in consumer products .

Bourgeonal shares structural similarities with several other aromatic aldehydes used in perfumery. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
3-(4-tert-Butylphenyl)propanalAromatic AldehydeSimilar floral scent but different olfactory properties
3-(4-Isopropylphenyl)propanalAromatic AldehydeMore marine scent; less studied than Bourgeonal
3-(4-tert-Butylbenzyl)propionaldehydeAromatic AldehydeKnown as Lysmeral; similar applications but unique toxicity profile
Cyclamen AldehydeAromatic AldehydeDistinct aquatic scent; used differently in fragrances
NymphealSynthetic FragranceDesigned as a non-toxic alternative; lacks adverse effects

Bourgeonal is unique due to its specific interaction with sperm olfactory receptors and its established role in enhancing reproductive success through chemotaxis .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

190.135765193 g/mol

Monoisotopic Mass

190.135765193 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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